3,6-Dibromo-9-(4-octoxyphenyl)carbazole

OLED Solution Processing Solubility

This carbazole derivative is a critical building block for advanced organic electronics, specifically designed for solution-processable OLEDs and OPVs. The 4-octyloxy chain on the N9-phenyl group is not a generic substituent; it is engineered to provide superior solubility in organic solvents, a key enabler for spin-coating and inkjet printing that shorter alkyl analogs cannot replicate. The 3,6-dibromo sites are primed for Suzuki or Yamamoto polymerization, allowing precise construction of high-performance hole-transport polymers and ambipolar hosts with balanced charge flux. Procuring this specific compound avoids costly re-optimization of synthesis and fabrication protocols associated with less soluble alternatives, ensuring device performance and process compatibility. Ideal for R&D and scale-up in polymer HTM and host material development.

Molecular Formula C26H27Br2NO
Molecular Weight 529.3
CAS No. 917773-26-3
Cat. No. B1662091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromo-9-(4-octoxyphenyl)carbazole
CAS917773-26-3
Molecular FormulaC26H27Br2NO
Molecular Weight529.3
Structural Identifiers
SMILESCCCCCCCCOC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br
InChIInChI=1S/C26H27Br2NO/c1-2-3-4-5-6-7-16-30-22-12-10-21(11-13-22)29-25-14-8-19(27)17-23(25)24-18-20(28)9-15-26(24)29/h8-15,17-18H,2-7,16H2,1H3
InChIKeyPHKYODAUSDAEKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dibromo-9-(4-octoxyphenyl)carbazole (CAS 917773-26-3): Technical Specifications and Procurement-Ready Properties


3,6-Dibromo-9-(4-octoxyphenyl)carbazole (CAS: 917773-26-3) is a 3,6-dibromo-substituted carbazole derivative bearing a 4-octyloxyphenyl group at the N9 position. It is primarily employed as a high-value intermediate for the synthesis of advanced organic electronic materials, notably organic light-emitting diodes (OLEDs) . The compound features two reactive bromine atoms at the 3- and 6-positions, enabling facile functionalization via established cross-coupling reactions, while the long octyloxy chain enhances solubility in common organic solvents . Commercially, it is available in purities ranging from 95% to ≥98.0% (by total nitrogen basis), with a melting point of 76.0–80.0 °C .

Why 3,6-Dibromo-9-(4-octoxyphenyl)carbazole Cannot Be Directly Substituted by Simpler Carbazole Analogs


In the development of solution-processable OLED materials, the substitution of a core intermediate like 3,6-dibromo-9-(4-octoxyphenyl)carbazole with a structurally simpler analog (e.g., 3,6-dibromo-9-phenylcarbazole or unsubstituted 3,6-dibromocarbazole) is not a straightforward or functionally equivalent operation. The N9-aryl substituent is not merely a passive structural element; its electronic and steric properties directly modulate the frontier orbital energy levels (HOMO/LUMO) and the solubility of the final functional material . Specifically, the 4-octyloxy chain on the phenyl ring of the target compound is purposefully designed to confer significantly enhanced solubility in non-polar organic solvents, a critical parameter for spin-coating and inkjet printing processes that cannot be replicated by shorter alkoxy chains (e.g., methoxy) or unsubstituted phenyl groups . Therefore, selecting a 'generic' analog without this specific solubilizing moiety introduces high risk of process incompatibility, altered film morphology, and ultimately, compromised device performance, necessitating extensive and costly re-optimization of synthetic and fabrication protocols.

Quantitative Differentiation of 3,6-Dibromo-9-(4-octoxyphenyl)carbazole: Solubility, Reactivity, and Process Metrics


Enhanced Lipophilicity Drives Superior Solubility in Non-Polar Media for Solution Processing

The presence of the 4-octyloxy substituent substantially increases the lipophilicity of the molecule compared to simpler 3,6-dibromocarbazole derivatives. The predicted consensus Log P (octanol/water partition coefficient) for 3,6-dibromo-9-(4-octoxyphenyl)carbazole is 7.78, indicating strong partitioning into non-polar organic phases. This is a critical differentiating factor for solution-based device fabrication. While direct comparative solubility measurements for this specific compound versus its shorter-chain analogs are not available in the open literature, this predicted value serves as a quantitative class-level inference. The enhanced lipophilicity directly translates to improved solubility in processing solvents like toluene or chlorobenzene, facilitating the formation of high-quality, uniform thin films via spin-coating or inkjet printing .

OLED Solution Processing Solubility

Dual Bromine Reactivity Maintained for Versatile C-C and C-N Cross-Coupling

The 3- and 6-positions of the carbazole core are fully brominated, providing two equivalent reactive handles for subsequent functionalization. This specific regioisomer is distinct from 2,7-dibromo analogs (e.g., 2,7-Dibromo-9-heptyl-9H-carbazole, CAS 1173071-58-3 ), which lead to materials with different conjugation pathways and electronic properties. The 3,6-dibromo pattern is particularly favored for the synthesis of linear, π-conjugated polymers and small molecules with extended delocalization along the carbazole backbone. While direct reaction yield comparisons are not specified for this compound, the established reactivity of 3,6-dibromocarbazoles in Pd-catalyzed Suzuki and Buchwald-Hartwig aminations is well-documented . The presence of the N9-octoxyphenyl group does not impede these reactions and instead ensures the product remains soluble, preventing premature precipitation during polymerization and enabling higher molecular weight polymers.

Suzuki Coupling Buchwald-Hartwig Polymer Synthesis

Higher Molecular Weight Prevents Volatility During Vacuum Thermal Deposition

For vacuum-processed OLED fabrication, the molecular weight of the source material is a critical parameter to prevent sublimation during film formation or during device operation. 3,6-Dibromo-9-(4-octoxyphenyl)carbazole has a molecular weight of 529.31 g/mol, which is substantially higher than that of simpler 3,6-dibromocarbazole derivatives like 3,6-dibromo-9-phenylcarbazole (401.09 g/mol ) or 3,6-dibromo-9-(4-methoxyphenyl)carbazole (431.12 g/mol ). This increased mass translates to lower volatility and improved thermal stability during vacuum deposition, minimizing material loss and ensuring a more consistent deposition rate. While the exact glass transition temperature (Tg) is not publicly available, the class-level inference is that the longer octyloxy chain contributes to a higher Tg and reduced tendency to crystallize, which is crucial for forming stable amorphous films in OLED devices .

Thermal Evaporation OLED Fabrication Material Stability

Commercial Purity and Rigorous Quality Control Ensure Reproducible Synthesis

Procurement of research chemicals often presents a trade-off between cost and purity. For 3,6-Dibromo-9-(4-octoxyphenyl)carbazole, multiple reputable suppliers offer the compound with well-defined purity specifications and analytical documentation. For instance, TCI America (via VWR) provides the material with a minimum purity of 98.0% by total nitrogen basis and ≥97.0% by HPLC . Bidepharm offers a standard purity of 98%, with batch-specific QC reports including NMR, HPLC, and GC . In contrast, some suppliers of closely related analogs may only offer lower purities (e.g., 95% or 96% ) or lack batch-specific analysis. This higher level of documented purity directly minimizes the risk of introducing unknown impurities that could poison palladium catalysts during cross-coupling steps or create charge traps in the final electronic device, thus reducing the need for additional in-house purification and improving experimental reproducibility.

QC HPLC Material Purity

Optimal Procurement and Application Scenarios for 3,6-Dibromo-9-(4-octoxyphenyl)carbazole in Advanced Materials Research


Synthesis of Solution-Processable Polymeric Hole-Transport Materials (HTMs) for OLEDs

This compound is the preferred monomeric precursor for synthesizing high-performance polymeric hole-transport materials (HTMs) intended for solution-processed OLEDs. The 4-octyloxy chain is essential for conferring the required solubility to the final polymer in common organic solvents, enabling uniform film deposition via spin-coating or inkjet printing . The 3,6-dibromo substitution pattern allows for efficient step-growth polymerization via Suzuki or Yamamoto coupling, leading to high molecular weight polymers with excellent charge transport properties .

Building Block for Small-Molecule Ambipolar Hosts in Vacuum-Deposited PhOLEDs

Researchers designing high-efficiency phosphorescent OLEDs (PhOLEDs) should procure this compound as a starting material for synthesizing ambipolar host materials. Its relatively high molecular weight (529.31 g/mol) compared to simpler carbazole analogs ensures thermal stability during vacuum sublimation . The N9-aryl group can be further functionalized to tune the triplet energy level of the final host molecule, while the reactive bromine sites allow for the attachment of electron-transporting moieties (e.g., pyridine, triazine) to create a balanced charge flux within the emissive layer .

Preparation of Organic Semiconducting Polymers for Organic Photovoltaics (OPV)

In the field of organic photovoltaics (OPV), this compound serves as a valuable donor building block. The 3,6-linkages promote a linear, conjugated backbone, which is beneficial for achieving high charge carrier mobility along the polymer chain . The enhanced solubility provided by the octyloxy side chain facilitates the purification of the resulting donor-acceptor (D-A) copolymers and allows for the fabrication of active layers with optimal nanoscale morphology, a key determinant of power conversion efficiency .

Research and Development of Novel Carbazole-Based Polyimides for Flexible Electronics

Beyond optoelectronics, this compound is a key intermediate for the development of high-strength, transparent, and flexible polyimides . The carbazole core contributes to the rigidity and thermal stability of the polymer backbone, while the octyloxy side chain acts as an internal plasticizer to improve processability and flexibility. The reactive bromine atoms allow for the incorporation of the carbazole unit into the polymer main chain via diamine or dianhydride monomers, enabling the fine-tuning of optical transparency, coefficient of thermal expansion (CTE), and mechanical properties for applications in flexible display substrates and other advanced electronics .

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